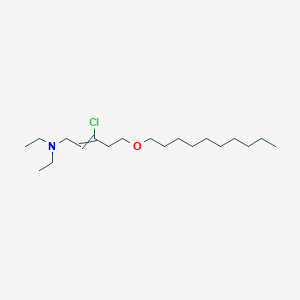
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine is an organic compound with a complex structure that includes a chloro group, a decyloxy group, and a diethylpent-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine typically involves multiple steps, starting from simpler organic moleculesThe final step involves the formation of the diethylpent-2-en-1-amine moiety through a series of amination reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(decyloxy)-N,N-diethylpent-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares the chloro and phenyl groups but differs in the rest of the structure.
3-Chloro-5-methylphenylboronic acid: Similar chloro and phenyl groups with a boronic acid moiety.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields .
Properties
CAS No. |
62766-25-0 |
|---|---|
Molecular Formula |
C19H38ClNO |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
3-chloro-5-decoxy-N,N-diethylpent-2-en-1-amine |
InChI |
InChI=1S/C19H38ClNO/c1-4-7-8-9-10-11-12-13-17-22-18-15-19(20)14-16-21(5-2)6-3/h14H,4-13,15-18H2,1-3H3 |
InChI Key |
MBDBORRENGCJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCC(=CCN(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















